molecular formula C12H21NO4 B2480953 methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 173464-47-6

methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No.: B2480953
CAS No.: 173464-47-6
M. Wt: 243.303
InChI Key: ZZGMDDXYOHHJMT-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a chemical compound that belongs to the class of cyclopentane carboxylates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the cyclopentane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, where an appropriate amine is reacted with the cyclopentane ring.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group remains unreactive during subsequent reactions.

    Esterification: The carboxylic acid group on the cyclopentane ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amino group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions.

    Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amine.

    Substitution: Results in the formation of substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.

    Industrial Chemistry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate: Another cyclopentane derivative with a tert-butoxycarbonyl-protected amino group.

    Methyl (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate: An enantiomer of the previous compound, differing in the stereochemistry of the cyclopentane ring.

These compounds share similar reactivity patterns but differ in their stereochemistry, which can influence their biological activity and suitability for specific applications .

Properties

IUPAC Name

methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.